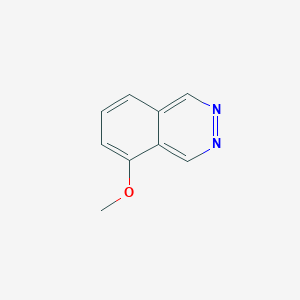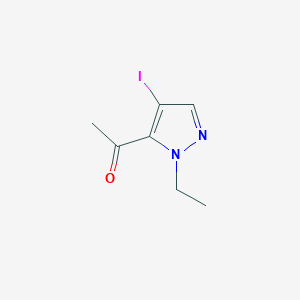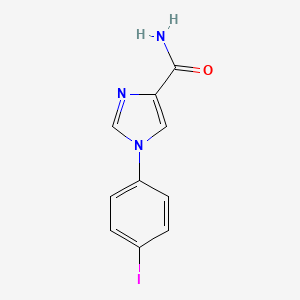
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Analyse Chemischer Reaktionen
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen in der Verbindung zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile die Abgangsgruppen im Molekül ersetzen.
Häufige Reagenzien und Bedingungen für diese Reaktionen beinhalten die Verwendung von Säuren, Basen und Lösungsmitteln wie Dichlormethan oder Ethanol. Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion und den verwendeten Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine kann mit anderen Pyrrolidinderivaten verglichen werden, wie z. B. Pyrrolizinen, Pyrrolidin-2-on und Pyrrolidin-2,5-dionen. Diese Verbindungen teilen sich die Pyrrolidinringstruktur, unterscheiden sich jedoch in ihren Substituenten und funktionellen Gruppen, was zu Variationen in ihrer biologischen Aktivität und ihren Anwendungen führt.
Eigenschaften
Molekularformel |
C11H23N3 |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-4-6-14-5-3-11(9-14)8-13-7-10-1-2-10/h10-11,13H,1-9,12H2 |
InChI-Schlüssel |
KTZUQUCUWGXRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)







